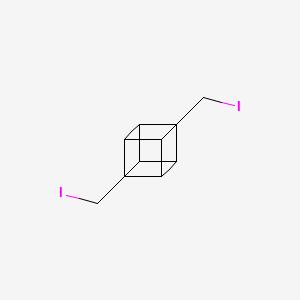
1,4-Bis(iodomethyl)cubane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(iodomethyl)cubane is a chemical compound with the molecular formula C10H10I2 . It is used in various scientific and technological applications due to its unique 3D structure .
Synthesis Analysis
The synthesis of this compound involves a process called directed ortho-metalation with lithium base/alkyl zinc and subsequent palladium-catalyzed arylation . This method allows for the late-stage and regioselective installation of a wide range of aryl groups .
Molecular Structure Analysis
The molecule has a unique 3D structure, with eight sp3-hybridized carbon atoms forming C–C bonds with a small bond angle, constructing a rigid cubic structure .
Scientific Research Applications
Synthesis and Material Properties
Synthesis Techniques : The preparation of cubane derivatives like 1,4-bis(hydroxymethyl)cubane involves efficient procedures, such as the reduction of cubane-1,4-dicarboxylic acid. This process is fundamental in producing various cubane-based compounds (Zakharov et al., 1998).
Building Block for Complex Molecules : Cubane core is used as a synthon for the synthesis of complex molecular structures, such as cyclooctatetraenophanes, demonstrating its versatility as a building block in organic chemistry (Moriarty & Pavlović, 2004).
Polymer Synthesis : The cubane moiety is integral in synthesizing unsaturated polymers. For example, the metathesis polymerization of 1,4-bis(homoallyl)cubane leads to novel polymers with potential applications in material science (Chauvin & Saussine, 1996).
Advanced Materials and Chemical Studies
Supramolecular Chemistry : Cubane derivatives are involved in forming novel supramolecular structures, like iodoplumbate examples containing incomplete cubane subunits, showcasing the compound's role in developing new materials (Ma et al., 2015).
Thermochemical Properties : Studies on iodinated cubane derivatives reveal insights into their thermal behavior, highlighting their potential in various applications, including energy storage and thermal stability (Griffiths et al., 2010).
Mechanism of Action
Target of Action
The primary target of 1,4-Bis(iodomethyl)cubane is the benzene ring in bioactive compounds . The strategy of substituting a benzene ring with cubane to potentially enhance the activity of bioactive compounds has been explored extensively . This focus is due to the prevalent use of p-disubstituted benzene derivatives in pharmaceuticals .
Mode of Action
This compound interacts with its targets by substituting the benzene ring in bioactive compounds . This substitution can potentially enhance the activity of these compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the metabolism of bioactive compounds . The substitution of the benzene ring with cubane can lead to improved metabolic stability over benzene .
Pharmacokinetics
It is known that cubane provides improved metabolic stability over benzene . This suggests that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the generation of bioactive compounds with potentially enhanced activity . This is achieved through the substitution of the benzene ring with cubane .
Future Directions
Properties
IUPAC Name |
1,4-bis(iodomethyl)cubane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10I2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUXTGMLNXCLCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45CI)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10I2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
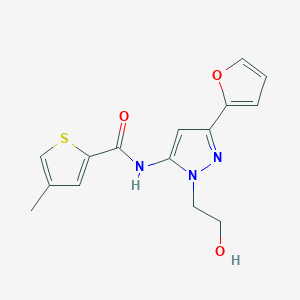
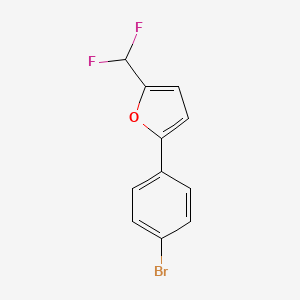
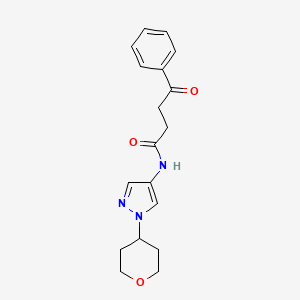
![5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2371157.png)
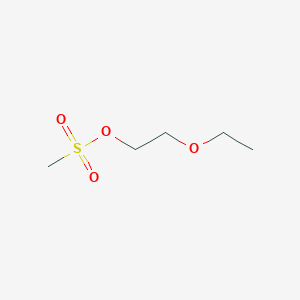
![7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2371159.png)
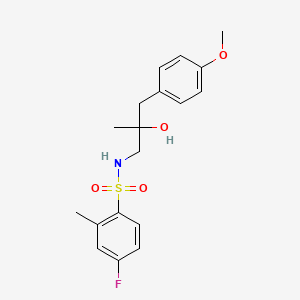
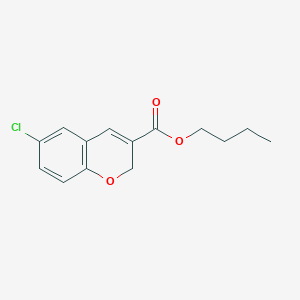
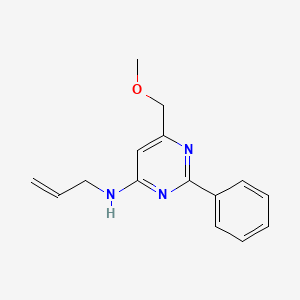
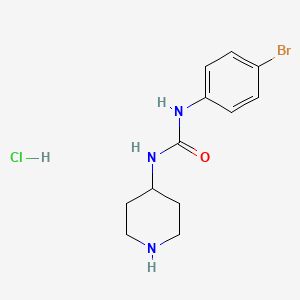
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2371167.png)
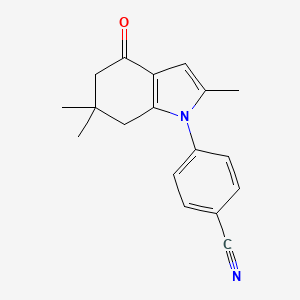
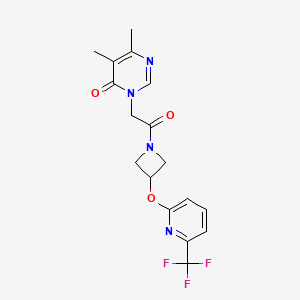
![N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371174.png)
